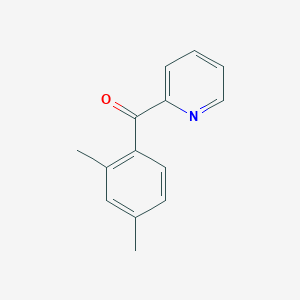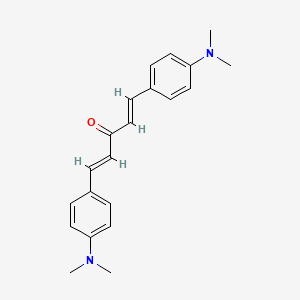
2-(2,4-Dimethylbenzoyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives is a topic of interest due to their applications in various fields. In the provided studies, different synthetic routes and modifications of pyridine-based compounds are explored. For instance, a novel pyridine-containing aromatic dianhydride monomer was synthesized through a multi-step process involving nitro displacement, acidic hydrolysis, and cyclodehydration . Another study describes the synthesis of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas using 4-chloromethylbenzoyl isothiocyanate and substituted pyrimidine-2-amines . Additionally, the synthesis of 2-phenylazo-5-nitro-6-methyl-pyridine was reported, with details on the molecular conformation . The synthesis of yttrium and lanthanide perchlorate complexes with Schiff bases derived from pyridine was also achieved . Lastly, a modified synthesis route for 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an intermediate in the production of Dexlansoprazole, was presented, highlighting improvements in green chemistry metrics .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various analytical techniques. For example, the crystal structure of 2-phenylazo-5-nitro-6-methyl-pyridine was determined using X-ray diffraction, revealing the planarity of the pyridine and phenyl rings and the presence of non-classical hydrogen interactions . Similarly, the crystal structure of a pyrazolo-pyridine derivative was elucidated, showing coplanarity between the pyrazole, pyridine, and pyran rings, with stabilization by intermolecular hydrogen bonding . The yttrium and lanthanide complexes displayed coordination through carbonyl oxygen(s) and azomethine nitrogen, with perchlorate ions bidentately coordinated .
Chemical Reactions Analysis
The studies provided insights into the chemical reactivity of pyridine derivatives. The synthesis of polyimides from the pyridine-containing dianhydride monomer involved ring-opening polycondensation and thermal or chemical imidization . The formation of thioureas entailed reactions between isothiocyanate and amines . The perchlorate complexes were formed through coordination reactions between Schiff bases and metal ions . The modified synthesis of the Dexlansoprazole intermediate involved N-oxidation, one-pot synthesis with thiolation and methylation, oxidation, and chlorination steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were diverse and promising for various applications. The polyimides exhibited good solubility, thermal stability, and mechanical properties, with low dielectric constants, making them suitable for electronic applications . The vibrational spectra and quantum chemical calculations of the thioureas provided insights into their non-covalent interactions, which could influence their biological activity . The yttrium and lanthanide complexes had an assigned coordination number of eight, which could affect their chemical behavior . The green metric evaluation of the Dexlansoprazole intermediate synthesis indicated a more environmentally friendly process with reduced waste generation .
Scientific Research Applications
Chemical Synthesis and Ligand Behavior
2-(2,4-Dimethylbenzoyl)pyridine serves as a crucial component in the synthesis of complex compounds and exhibits unique ligand behavior. It contributes to the formation of metal complexes, showcasing its significance in coordination chemistry. Studies such as those by Boča, Jameson, and Linert (2011) have explored the variability in chemistry and properties of related pyridine compounds, indicating the potential for this compound in similar applications (Boča, Jameson, & Linert, 2011).
Optoelectronic and Sensor Applications
The incorporation of pyridine derivatives into materials for optoelectronic devices and sensors has been a growing area of interest. Research into the functionalization of quinazolines and pyrimidines, compounds closely related to pyridines, highlights the potential of this compound in developing new materials for electronic and luminescent applications. For instance, Lipunova et al. (2018) discuss the application of pyridine derivatives in creating novel optoelectronic materials, suggesting possible avenues for the use of this compound in similar contexts (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological and Medicinal Chemistry
In the realm of medicinal chemistry, pyridine derivatives, including this compound, have been explored for their biological activities. These compounds exhibit a range of biological and medicinal applications, from anticancer to antibacterial activities. For example, the review by Abu-Taweel et al. (2022) on the medicinal importance and chemosensing applications of pyridine derivatives emphasizes the broad spectrum of activities that such compounds can exhibit, laying the groundwork for further investigation into specific derivatives like this compound (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).
Catalysis and Chemical Reactions
Pyridine derivatives play a crucial role in catalysis, influencing various chemical reactions. Their ability to act as ligands and coordinate with metals enhances their utility in developing catalysts for organic synthesis. The review on hybrid catalysts by Parmar, Vala, and Patel (2023) for synthesizing pyrano[2,3-d]pyrimidine derivatives highlights the application potential of pyridine-based compounds in catalysis, suggesting that this compound could similarly contribute to advancements in this area (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Target of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,4-Dimethylbenzoyl)pyridine . .
properties
IUPAC Name |
(2,4-dimethylphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-7-12(11(2)9-10)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJSQABUSNKSOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355699 |
Source


|
| Record name | 2-(2,4-DIMETHYLBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898780-45-5 |
Source


|
| Record name | 2-(2,4-DIMETHYLBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)
![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)








